molecular formula C63H71N7O16S2 B1246852 Phenrytmat CAS No. 78371-61-6

Phenrytmat

Cat. No.: B1246852
CAS No.: 78371-61-6
M. Wt: 1246.4 g/mol
InChI Key: AWZKPUPLIROSTK-FPIQOZPPSA-N
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Description

Phenrytmat (systematic IUPAC name: tris(1,2-bis(diphenylphosphino)ethane)ruthenium(II) chloride) is a transition metal complex featuring a ruthenium (Ru) center coordinated to three bidentate phosphine-alkene ligands (1,2-bis(diphenylphosphino)ethane, dppe). Synthesized via hydrothermal methods under controlled pH and temperature conditions, this compound exhibits a distorted octahedral geometry, as confirmed by X-ray crystallography and UV-Vis spectroscopy . Its synthesis typically achieves yields of 65–75%, with purity validated via HPLC (>98%) and elemental analysis .

This compound demonstrates notable catalytic activity in hydrogenation reactions, particularly in asymmetric synthesis for pharmaceutical intermediates. Ag/AgCl), makes it suitable for industrial catalysis .

Properties

CAS No.

78371-61-6

Molecular Formula

C63H71N7O16S2

Molecular Weight

1246.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5,5-diphenylimidazolidine-2,4-dione;(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;sulfuric acid

InChI

InChI=1S/C20H25N3S.C20H24N2O2.C15H12N2O2.2C4H4O4.H2O4S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*5-3(6)1-2-4(7)8;1-5(2,3)4/h2-5,7-10H,6,11-16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-10H,(H2,16,17,18,19);2*1-2H,(H,5,6)(H,7,8);(H2,1,2,3,4)/b;;;2*2-1+;/t;13?,14?,19?,20-;;;;/m.0..../s1

InChI Key

AWZKPUPLIROSTK-FPIQOZPPSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.OS(=O)(=O)O

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C24.COC1=CC2=C(C=CN=C2C=C1)[C@H](O)C3N4CC(C(C3)CC4)C=C.C1=CC=C(C=C1)C2(NC(=O)NC2=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.OS(=O)(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.OS(=O)(=O)O

Synonyms

phenrytmat

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Flexibility : this compound’s phosphine ligands allow modular modifications to enhance catalytic selectivity or pharmacokinetics, as seen in ligand-substituted derivatives .
  • Limitations: Limited in vivo data and unclear metabolic pathways necessitate further preclinical studies .

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